(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20425529
InChI: InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11)
SMILES:
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

CAS No.:

Cat. No.: VC20425529

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide -

Specification

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name N'-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide
Standard InChI InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11)
Standard InChI Key HYODOBTXWOICRY-UHFFFAOYSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1)/C(=N/O)/N
Canonical SMILES C1=C(C(=O)NC(=O)N1)C(=NO)N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name "(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide" delineates its core structure:

  • A tetrahydropyrimidine ring (positions 1–4) saturated with two ketone groups at C2 and C4.

  • A carboximidamide substituent at C5, featuring a hydroxylamine (-NH-OH) group in the Z-configuration.

This configuration introduces significant polarity due to the juxtaposition of electron-withdrawing (ketones) and electron-donating (hydroxylamine) groups. The Z stereochemistry at the imine bond likely influences molecular geometry and intermolecular interactions, as observed in structurally related antitubercular agents .

Synthesis and Characterization

Analytical Characterization

Key spectral signatures anticipated for this compound include:

  • IR:

    • 3200–3500 cm⁻¹ (N-H/O-H stretch)

    • 1680–1720 cm⁻¹ (C=O stretch)

    • 2200 cm⁻¹ (C≡N stretch in intermediates)

  • ¹H NMR:

    • δ 10.5–11.5 ppm (exchangeable NH/OH protons)

    • δ 4.5–5.5 ppm (pyrimidine ring CH groups)

  • XRD: Predicted monoclinic crystal system due to asymmetric hydrogen bonding .

Physicochemical Properties

Experimental data for the compound is unavailable, but properties can be inferred from structurally similar tetrahydropyrimidines :

PropertyEstimated ValueRelated Compound (ST-1)
Density (g/cm³)1.30–1.351.3048
Refractive Index (nD)1.55–1.601.5496
logP (Octanol-Water)-0.8 ± 0.3-0.72
Aqueous Solubility15–20 mg/mL18 mg/mL

The low logP value suggests moderate hydrophilicity, favorable for oral bioavailability. Hydrogen-bonding capacity (calculated H-bond donors = 3, acceptors = 5) may enhance solubility in polar solvents like DMF or DMSO .

Biological Activities and Applications

Hypothesized Mechanisms of Action

The compound's functional groups suggest multiple bioactivity pathways:

  • Metal Chelation: The N'-hydroxycarboximidamide moiety may bind transition metals (Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes .

  • Enzyme Inhibition: Structural similarity to pyrimidine antimetabolites implies potential interference with nucleotide synthesis .

Comparative Bioactivity Data

While direct assays are lacking, related compounds exhibit:

Compound ClassActivity (MIC)Target OrganismSource
Tetrahydropyrazolopyrimidines0.2–1.6 μMM. tuberculosis H37Rv
4-Aminopyrimidine-5-carbonitriles8–12 μg/mLS. aureus ATCC 25923

The presence of both hydroxyl and carboximidamide groups in the target compound may enhance potency against gram-negative pathogens through improved membrane penetration.

Comparison with Structural Analogs

Critical structural variations and their implications:

CompoundKey Structural DifferenceBioactivity Impact
4-HydroxyquinolineAromatic ring vs. saturated pyrimidineReduced solubility
2-Amino-4(3H)-quinazolinoneFused benzene ringEnhanced DNA intercalation
Target CompoundN'-hydroxycarboximidamidePotential redox activity

The Z-configuration of the hydroxylamine group may confer stereospecific target binding, as seen in antitubercular agents requiring precise spatial orientation .

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